1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one is a heterocyclic compound characterized by a fused pyridine and oxazine ring system. This compound has garnered attention due to its potential pharmacological properties and applications in various fields, including herbicides and pharmaceuticals. The structure of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one allows for diverse chemical modifications, enhancing its utility in synthetic chemistry and medicinal applications.
1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one can be derived from various synthetic pathways that involve the cyclization of appropriate precursors. It falls under the classification of nitrogen-containing heterocycles, specifically oxazines, which are known for their biological activities. The compound is also recognized for its herbicidal properties, making it relevant in agricultural chemistry .
Several methods have been reported for synthesizing 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one:
The synthesis often involves the use of acid acceptors and specific solvents to facilitate the formation of the oxazine ring. The reaction conditions must be optimized to ensure minimal by-product formation and maximum yield of the desired product.
The molecular structure of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one features a pyridine ring fused with an oxazine ring. The general formula can be represented as:
The compound exhibits distinct electronic properties due to the presence of nitrogen atoms in its structure, influencing its reactivity and interaction with biological targets.
1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one participates in various chemical reactions typical for heterocyclic compounds:
Reactions are often carried out under controlled conditions to prevent decomposition or unwanted side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm product identity and purity.
The mechanism of action for 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one varies depending on its application:
1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one has several notable applications:
Bicyclic nitrogen-oxygen heterocycles constitute a cornerstone of modern pharmaceutical design due to their structural diversity, metabolic stability, and capacity for targeted molecular interactions. The fusion of pyridine and oxazinone rings creates a privileged scaffold that combines hydrogen-bonding capabilities, aromatic character, and conformational rigidity. These features enable high-affinity binding to biological targets, as evidenced by numerous FDA-approved drugs containing related frameworks. Pyrido[2,3-d][1,3]oxazin-2(4H)-one derivatives exhibit enhanced bioavailability compared to monocyclic counterparts due to reduced conformational flexibility, which minimizes entropic penalties during target binding. Their balanced lipophilicity profiles facilitate membrane permeability while retaining sufficient water solubility for physiological distribution [1] [5] [7].
The 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one scaffold (C₈H₈N₂O₂, MW 164.16 g/mol) strategically positions hydrogen-bond acceptors (carbonyl oxygen, pyridinic nitrogen) and donors (NH group at position 4) for biomolecular recognition. The electron-deficient pyridine ring enhances the electrophilicity of the fused oxazinone carbonyl, facilitating nucleophilic addition reactions critical for covalent inhibitor design. This is exploited in antibacterial applications where the scaffold mimics enzyme transition states [5] [10]. Substitution at N1 (e.g., methylation) modulates ring conformation and electronic distribution, while C4 functionalization provides vectors for target-specific pharmacophore elaboration. The scaffold’s metabolic resistance stems from its resistance to oxidative degradation and ring-opening hydrolyses under physiological conditions, as confirmed by stability studies across pH ranges [1] [4] [10].
Table 1: Fundamental Physicochemical Properties
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₈H₈N₂O₂ | Defines elemental composition and mass accuracy |
Molecular Weight | 164.16 g/mol | Impacts pharmacokinetic distribution |
Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 pyridine N) | Facilitates target binding interactions |
Hydrogen Bond Donors | 1 (NH at position 4) | Enables specific recognition motifs |
Calculated logP | ~1.2 (estimated) | Predicts membrane permeability |
Aromatic Rings | Bicyclic with 10π electrons | Provides planar interaction surface |
Systematic naming follows IUPAC conventions where "pyrido" designates the fused system, "[2,3-d]" specifies bond fusion between pyridine C2-C3 and oxazinone C6-C7, and "1H-" indicates the predominant tautomeric form with N1 protonation. The parent compound is formally named 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one, with CAS Registry Number 2734004-61-4. Critical isomeric distinctions include:
Initial syntheses emerged from classical heterocyclic condensation approaches, but recent advancements exploit multicomponent and catalytic methodologies. The scaffold gained prominence as a degradation product of the antifungal agent isavuconazole (marketed as Cresemba®), identified as Isavuconazole Impurity 33 during stability testing. This stimulated interest in its controlled synthesis and characterization. Modern routes include:
Table 2: Representative Synthetic Approaches
Method | Starting Materials | Conditions | Yield | Application Scope |
---|---|---|---|---|
Cyclocondensation | 2-Aminonicotinate + triphosgene | 1,4-Dioxane, reflux | 44-83% | Core scaffold formation |
Microwave Cyclization | Aminopyridine + ethyl glyoxylate | MW, 120°C, 15 min | Moderate | N3-substituted derivatives |
On-Cartridge Radiofluorination | Trimethylammonium precursors | PS-HCO₃ cartridge, ambient | 65±5% AY | ¹⁸F-labeled prosthetic groups |
Multicomponent Reaction | Aldehyde + 3-(cyanoacetyl)indole | Acetic acid reflux | Variable | Indole-fused analogs |
The scaffold’s versatility is demonstrated in diverse applications: as a precursor for ¹⁸F-labeled prosthetic groups in PET imaging ([¹⁸F]AFAs), where its stability enables tracer development; in antibacterial research targeting flavin-dependent thymidylate synthase (FDTS); and as a synthetic intermediate for complex polyheterocyclic systems [5] [7] [10]. These developments underscore its transition from a chemical curiosity to a functionally validated pharmacophore.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0